molecular formula C13H11ClO B1621615 (2'-Chlorobiphenyl-3-yl)-methanol CAS No. 773872-81-4

(2'-Chlorobiphenyl-3-yl)-methanol

Cat. No.: B1621615
CAS No.: 773872-81-4
M. Wt: 218.68 g/mol
InChI Key: BLCCWBDGRWGHMT-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Science

Biphenyls, which are characterized by two phenyl rings linked by a single carbon-carbon bond, serve as a foundational scaffold in numerous areas of modern chemical science. Their unique structural framework, which can exhibit atropisomerism in substituted forms, makes them crucial building blocks in the synthesis of a diverse array of organic materials. rsc.org The applications of biphenyl derivatives are extensive, spanning from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org

In the realm of medicinal chemistry, the biphenyl moiety is a key structural feature in many therapeutic agents, contributing to their biological activity. prepchem.com The versatility of the biphenyl structure allows for the synthesis of a wide range of derivatives with varied pharmacological effects, including antimicrobial, anti-inflammatory, and immunosuppressant properties. lookchem.com The synthesis of these valuable compounds is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura and Ullmann reactions being prominent methods for forming the crucial biphenyl C-C bond. rsc.orgrsc.org

Scope and Research Focus of (2'-Chlorobiphenyl-3-yl)-methanol Studies

While the broader class of biphenyls has been the subject of intensive research, specific investigations into this compound are limited in the public domain. Its existence is confirmed through its listing in chemical supplier catalogs, which provide basic physicochemical data. cymitquimica.comchemicalbook.com The primary interest in this compound likely stems from its potential role as an intermediate in the synthesis of more complex molecules. The presence of a chloro substituent and a methanol (B129727) group on the biphenyl framework provides reactive handles for further chemical transformations.

Research on structurally related compounds offers clues to the potential areas of interest for this compound. For instance, studies on the metabolism of 3-chlorobiphenyl (B164846), a related polychlorinated biphenyl (PCB), have shown that it can undergo metabolic processes such as dechlorination and hydroxylation in biological systems. prepchem.com This suggests that this compound could be a subject of interest in studies related to the metabolism and environmental fate of chlorinated compounds. Furthermore, synthetic methods developed for similar biphenyl methanols, such as (2-methyl[1,1'-biphenyl]-3-yl)methanol, which often involve Grignard reactions or palladium-catalyzed cross-coupling, could be applicable to the synthesis of this compound. lookchem.comuhmreactiondynamics.org

The scientific community's focus on this compound would likely be directed towards its utility as a building block in organic synthesis, its potential biological activities given the prevalence of the biphenyl scaffold in pharmaceuticals, and its properties as a chlorinated aromatic alcohol. However, without dedicated studies, its specific applications and detailed chemical behavior remain an area ripe for future exploration.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C13H11ClO chemicalbook.com
Molecular Weight 218.68 g/mol chemicalbook.com
Synonyms 3-(2-Chlorophenyl)benzyl alcohol cymitquimica.com
CAS Number 773872-81-4 cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-chlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCCWBDGRWGHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362654
Record name 3-(2-CHLOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-81-4
Record name 3-(2-CHLOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2 Chlorobiphenyl 3 Yl Methanol

Functional Group Transformations of the Methanol (B129727) Moiety

The primary alcohol functional group in (2'-Chlorobiphenyl-3-yl)-methanol is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions and Product Characterization

The benzylic alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 2'-Chloro-[1,1'-biphenyl]-3-carbaldehyde, or the carboxylic acid, 2'-Chloro-[1,1'-biphenyl]-3-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.

Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. Over-oxidation to the carboxylic acid is a common side reaction if stronger oxidants or harsher conditions are used. A method for selective C-H oxidation of benzylic positions to alcohols without significant over-oxidation to ketones has been developed using bis(methanesulfonyl) peroxide, which proceeds via a benzylic mesylate intermediate organic-chemistry.org.

For the synthesis of the carboxylic acid, stronger oxidizing agents are employed. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation). The direct hydrolysis of related biphenyl (B1667301) nitriles under pressure in water also provides a high-yield, environmentally friendly route to biphenylcarboxylic acids google.com.

The characterization of these oxidation products relies on standard spectroscopic techniques. The formation of the aldehyde is confirmed by the appearance of a characteristic proton signal between δ 9-10 ppm in ¹H NMR spectroscopy and a carbonyl stretch at approximately 1700 cm⁻¹ in IR spectroscopy. Conversion to the carboxylic acid is evidenced by a broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) and the appearance of a carboxylic acid proton signal (δ 10-13 ppm) in the ¹H NMR spectrum.

Table 1: Representative Oxidation Reactions of this compound

Target Product Reagent(s) Typical Conditions Reference for Analogy
2'-Chloro-[1,1'-biphenyl]-3-carbaldehyde Pyridinium chlorochromate (PCC) CH₂Cl₂, Room Temperature General knowledge researchgate.net
2'-Chloro-[1,1'-biphenyl]-3-carbaldehyde Dess-Martin periodinane (DMP) CH₂Cl₂, Room Temperature General knowledge youtube.com
2'-Chloro-[1,1'-biphenyl]-3-carboxylic acid Potassium permanganate (KMnO₄) Basic aqueous solution, heat General knowledge
2'-Chloro-[1,1'-biphenyl]-3-carboxylic acid Chromium trioxide (CrO₃), H₂SO₄ Acetone (Jones Reagent) General knowledge

Esterification and Etherification Reactions of the Hydroxymethyl Group

The hydroxyl group of this compound readily undergoes esterification and etherification, providing access to a wide range of derivatives.

Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. A direct, metal-free oxidative esterification of benzylic C-H bonds using DDQ has also been reported, though this applies to the parent hydrocarbon rather than the alcohol nih.gov. Catalytic methods using sulfated metal-incorporated mesoporous silicates have shown high efficiency for the esterification of benzyl (B1604629) alcohol with acetic acid nih.gov.

Etherification is most commonly accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form the ether. An alternative route to certain ethers involves the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by reaction with an alkoxide. For instance, treatment of a related biphenyl methanol with thionyl chloride (SOCl₂) yields the chloromethyl derivative, a versatile intermediate for subsequent nucleophilic substitution to form ethers or other compounds rjpbcs.com.

Table 2: Examples of Esterification and Etherification Reactions

Reaction Type Reagent 1 Reagent 2 Product Type Reference for Analogy
Esterification Acetic Acid H₂SO₄ (cat.) (2'-Chlorobiphenyl-3-yl)methyl acetate (B1210297) nih.gov
Esterification Acetyl Chloride Pyridine (2'-Chlorobiphenyl-3-yl)methyl acetate General knowledge

Aromatic Functionalization and Substitution Reactions on the Chlorobiphenyl Core

The two aromatic rings of the chlorobiphenyl core provide sites for further functionalization, primarily through electrophilic aromatic substitution or directed metalation strategies.

Electrophilic Aromatic Substitution Patterns

Predicting the outcome of electrophilic aromatic substitution (EAS) on this compound requires an analysis of the directing effects of the substituents on each ring pearson.comdocsity.com.

On the ring bearing the hydroxymethyl group (Ring A), there are two directing groups: the -CH₂OH group and the 2'-chlorophenyl group.

The hydroxymethyl group (-CH₂OH) is a weakly activating, ortho, para-director due to hyperconjugation and weak inductive effects.

The 2'-chlorophenyl group is also an activating, ortho, para-director. The combined influence of these groups will direct incoming electrophiles primarily to positions 4 and 6 (ortho and para to the hydroxymethyl group). Position 2 is also electronically activated but is significantly more sterically hindered due to its position between the other phenyl ring and the hydroxymethyl group.

On the ring bearing the chlorine atom (Ring B), the directing effects are governed by the chlorine atom and the other phenyl ring.

The chloro group (-Cl) is a deactivating, ortho, para-director. It withdraws electron density inductively (deactivating) but can donate electron density via resonance (directing ortho, para) organicchemistrytutor.com.

The 3-(hydroxymethyl)phenyl group is an activating, ortho, para-director.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring Substituents Directing Effect Predicted Major Sites of Substitution
Ring A (C1-C6) -CH₂OH (at C3), Phenyl (at C1) Activating, o,p-directing C4, C6
Ring B (C1'-C6') -Cl (at C2'), Phenyl (at C1') Deactivating, o,p-directing C5'

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical EAS for functionalizing the aromatic core wikipedia.org. This strategy relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position acs.orguwindsor.ca.

The hydroxymethyl group (-CH₂OH) of this compound can function as a DMG. The reaction is typically initiated by deprotonating the alcohol with an organolithium reagent like n-butyllithium (n-BuLi) to form a lithium alkoxide. This alkoxide then coordinates the organolithium, directing a second deprotonation event to one of the adjacent (ortho) positions on the aromatic ring illinois.edu.

For this compound, this strategy would selectively functionalize Ring A. The lithium alkoxide formed at the -CH₂OH group will direct lithiation to either position 2 or position 4.

Position 4: This position is sterically accessible and electronically activated, making it a likely site for lithiation.

Position 2: This position is also electronically activated but is sterically hindered by the adjacent 2'-chlorophenyl group, making lithiation less probable.

Therefore, the predominant site of metalation is expected to be C4. The resulting aryllithium intermediate can be trapped with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes, alkyl halides), introducing a new substituent exclusively at the 4-position. This high regioselectivity is a major advantage over traditional EAS wikipedia.orgnih.gov.

Formation of Complex Molecular Architectures from this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly those found in pharmaceuticals and materials science. The dual functionality of the molecule allows for sequential or orthogonal reaction strategies.

A prominent example of the utility of this type of scaffold is in the synthesis of angiotensin II receptor blockers, such as valsartan (B143634) d-nb.infogoogle.com. In these syntheses, related biphenyl methanol derivatives are key intermediates. The synthetic routes often involve:

Modification of the alcohol: The hydroxymethyl group is often converted into a better leaving group, such as a halide (e.g., -CH₂Cl or -CH₂Br), using reagents like thionyl chloride or phosphorus tribromide. This activated intermediate is then used for N-alkylation of an amino acid derivative, such as L-valine methyl ester rjpbcs.comgoogle.com.

Cross-coupling of the aryl chloride: The chloro substituent on the second ring can participate in transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with a boronic acid or a Negishi coupling with an organozinc reagent can be used to introduce complex groups, such as a tetrazole-phenyl moiety, which is characteristic of many sartan drugs d-nb.infobeilstein-journals.org.

The combination of these transformations allows for the systematic construction of highly functionalized, non-symmetrical biphenyl systems. The this compound framework provides a robust and versatile starting point for accessing a diverse range of complex molecular targets.

Cycloaddition Reactions Involving Biphenyl Methanol Scaffolds

While this compound itself does not directly participate in cycloaddition reactions, its biphenyl scaffold can be incorporated into molecules designed for such transformations. The hydroxymethyl group serves as a handle for introducing functionalities that can act as dienes or dienophiles.

Theoretical and experimental studies have explored cycloaddition reactions on various complex scaffolds. For instance, the intramolecular [3+2] cycloaddition of α,β-enoate derivatives with allylsilane moieties has been successfully promoted by bimetallic Lewis acids derived from 1,1′-biphenyl-2,2′-di(triflyl)amide and dimethylaluminum chloride. This highlights the potential of biphenyl structures to act as ligands or integral parts of the reacting molecule in facilitating complex cyclizations.

Furthermore, the general principles of cycloaddition reactions, such as the Diels-Alder reaction, are well-established and can be applied to appropriately modified derivatives of this compound. The stereochemistry and feasibility of these reactions, whether under thermal or photochemical conditions, are governed by frontier molecular orbital (FMO) theory. For a successful cycloaddition, the symmetry of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile must align.

Amidation and Other Condensation Reactions

The hydroxyl group of this compound is a prime site for condensation reactions, particularly for the formation of esters and amides, which are prevalent motifs in pharmacologically active compounds.

Esterification:

Esterification can be readily achieved by reacting this compound with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. libretexts.org A more reactive approach involves the use of acyl chlorides or anhydrides, often in the presence of a base like pyridine to neutralize the liberated acid. libretexts.orgyoutube.com

The Mitsunobu reaction offers a mild and efficient alternative for esterification, particularly for sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com This reaction utilizes a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. organic-chemistry.org This method is known for its high yields and stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org

Table 1: Representative Esterification Reactions of Alcohols

Reactant 1Reactant 2ReagentsSolventProductYield (%)Ref.
AlcoholCarboxylic AcidPPh₃, DEADTHFEster80 commonorganicchemistry.com
AlcoholCarboxylic AcidPPh₃, DIADDioxaneEsterNot specified commonorganicchemistry.com
AlcoholAcetic AnhydridePyridine (catalyst)-Acetate EsterNot specified youtube.com

Amidation:

While direct amidation from the alcohol is not a standard transformation, this compound can be a precursor to amines or carboxylic acids that subsequently undergo amidation. For instance, the alcohol could be oxidized to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide.

The synthesis of amides from carboxylic acids and amines is a cornerstone of organic synthesis. Numerous coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other potent coupling agents include uronium and phosphonium (B103445) salts like HATU, HBTU, and PyBOP.

Table 2: General Amidation Reaction Conditions

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventProductRef.
General AcidPrimary/Secondary AmineEDC, HOBtDIEA, TEA, or NH₄ClDMFAmide khanacademy.org
General AcidPrimary/Secondary AmineHATUDIEA or TEADMFAmide khanacademy.org
General AcidPrimary/Secondary AmineAcyl ChlorideDIEADCMAmide khanacademy.org

The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates' reactivity and steric hindrance. These methods provide a robust toolkit for synthesizing a diverse array of amide derivatives from precursors derived from this compound.

Spectroscopic and Crystallographic Characterization of 2 Chlorobiphenyl 3 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule like (2'-Chlorobiphenyl-3-yl)-methanol, with its multiple aromatic protons and carbons, a combination of one-dimensional and multidimensional NMR techniques provides a complete picture of its atomic connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structural integrity of a synthesized compound. The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The protons on the 3-substituted ring are expected to appear as a set of four signals in the aromatic region, while the protons on the 2'-chloro-substituted ring will also present as a distinct set of four signals. The methylene protons would typically appear as a singlet, and the hydroxyl proton's chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, thirteen distinct signals are expected: one for the methylene carbon, and twelve for the aromatic carbons of the two biphenyl (B1667301) rings. The carbon attached to the chlorine atom and the carbon attached to the methanol group will have characteristic chemical shifts. Modern NMR spectrometers can easily distinguish between these signals, and the use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard. ucla.eduwashington.eduepfl.ch The chemical shifts are reported relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure-property relationships and known substituent effects in similar biphenyl and benzyl (B1604629) alcohol compounds. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2'-~133-135
3'~7.3-7.4~130-131
4'~7.2-7.3~129-130
5'~7.2-7.3~127-128
6'~7.4-7.5~131-132
1-~141-143
2~7.5-7.6~127-128
3-~140-142
4~7.4-7.5~129-130
5~7.3-7.4~126-127
6~7.4-7.5~126-127
-CH₂OH (H)~4.7-
-CH₂OH (C)-~64-65
-OHVariable-

Multidimensional NMR Techniques for Detailed Structural Elucidation

While 1D NMR provides essential information, multidimensional NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially in complex molecules with overlapping proton resonances. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

COSY experiments reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY would confirm the connectivity of the protons on each of the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. This would be used to link each aromatic proton signal to its corresponding carbon signal.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different functional groups and across the biphenyl linkage. For instance, HMBC can show correlations from the methylene protons to the carbons of the 3-substituted ring, confirming the position of the methanol group.

The application of these techniques can help to deconvolute complex spectra and provide definitive structural proof, which is a principle also applied to the analysis of other complex mixtures like chlorinated paraffins. acdlabs.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). msimaginglab.com This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₁₃H₁₁ClO), HRMS can easily distinguish its molecular formula from other potential formulas with a similar nominal mass. nih.gov Instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers are capable of achieving the high resolution and mass accuracy required for this analysis. pnnl.govpitt.edu The presence of chlorine is also confirmed by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).

Table 2: HRMS Data for the Molecular Ion of this compound

Molecular Formula Isotope Calculated Exact Mass
C₁₃H₁₁³⁵ClO[M]⁺218.0501
C₁₃H₁₁³⁷ClO[M+2]⁺220.0472
C₁₂¹³CH₁₁³⁵ClO[M+1]⁺ (due to ¹³C)219.0535

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic pattern of product ions. acs.org This fragmentation pattern provides valuable structural information. For hydroxylated polychlorinated biphenyls (OH-PCBs) and related compounds, MS/MS is crucial for identification and structural elucidation. mdpi.com The fragmentation of this compound would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, and the chlorine atom, as well as cleavage of the biphenyl bond. These fragmentation pathways help to confirm the identity and substitution pattern of the molecule. Gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) is a common and powerful approach for analyzing such compounds. nih.govresearchgate.net

Table 3: Plausible MS/MS Fragmentation Ions for this compound

Precursor Ion (m/z) Proposed Fragment Plausible Neutral Loss Fragment Ion (m/z)
218[M - H₂O]⁺Water (H₂O)200
218[M - CH₂OH]⁺Formaldehyde (B43269) (CH₂O)187
218[M - Cl]⁺Chlorine radical (Cl)183
187[M - CH₂OH - HCl]⁺Hydrogen Chloride (HCl)151

Ion Mobility Spectrometry and Collision Cross Section Analysis for Isomer Differentiation

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass. nih.govresearchgate.net Positional isomers of this compound, such as (4'-Chlorobiphenyl-3-yl)-methanol or (2'-Chlorobiphenyl-4-yl)-methanol, would have identical masses but different three-dimensional shapes.

This difference in shape leads to different drift times through the ion mobility cell, resulting in distinct collision cross section (CCS) values. The CCS is a measure of the effective area of the ion as it tumbles and collides with a buffer gas. uliege.be Therefore, IMS-MS can provide baseline or partial separation of these isomers, which would be indistinguishable by mass spectrometry alone. researchgate.net This capability is crucial for the analysis of complex mixtures of environmental pollutants like PCBs and their metabolites. nih.gov

Table 4: Conceptual Ion Mobility Data for Isomer Differentiation

Compound Molecular Formula Exact Mass Predicted Relative CCS
This compoundC₁₃H₁₁ClO218.0501Baseline
(3'-Chlorobiphenyl-3-yl)-methanolC₁₃H₁₁ClO218.0501Different from baseline
(4'-Chlorobiphenyl-3-yl)-methanolC₁₃H₁₁ClO218.0501Different from baseline
(2'-Chlorobiphenyl-4-yl)-methanolC₁₃H₁₁ClO218.0501Different from baseline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide a "molecular fingerprint" by identifying the vibrational modes of the chemical bonds and functional groups present in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of chemical bonds. For a molecule like this compound, the IR spectrum is expected to exhibit characteristic absorption bands for its principal functional groups.

The hydroxyl (-OH) group of the methanol moiety typically displays a broad absorption band in the region of 3200-3600 cm⁻¹. The breadth of this peak is indicative of hydrogen bonding interactions in the condensed phase. The C-O stretching vibration of the primary alcohol is expected to appear in the 1000-1050 cm⁻¹ range.

Aromatic C-H stretching vibrations from the biphenyl rings generally absorb in the region of 3000-3100 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, typically appear between 650 and 900 cm⁻¹. The presence of the chlorine substituent on one of the phenyl rings will also influence the IR spectrum, with the C-Cl stretching vibration expected in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alcohol (C-O)C-O Stretch1000-1050
Aromatic C-HC-H Stretch3000-3100
Aromatic C-HC-H Bending (out-of-plane)650-900
Aromatic C=CC=C Stretch1400-1600
C-ClC-Cl Stretch< 800

Note: The exact positions of these bands can vary depending on the molecular environment and intermolecular interactions.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the carbon skeleton of aromatic compounds.

For this compound, the Raman spectrum would be characterized by strong signals from the aromatic ring vibrations. The C=C stretching modes of the phenyl rings typically give rise to intense peaks in the 1300-1600 cm⁻¹ region. The biphenyl linkage itself may have a characteristic Raman signal. The C-Cl bond also has a characteristic Raman scattering frequency. Research on similar compounds, such as 2-chlorobiphenyl, has shown strong Raman peaks that can be used for identification. mdpi.com For instance, the CCC bending in-plane modes are sensitive to the position of the chlorine atom on the biphenyl ring. mdpi.com

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
Aromatic C=C Stretch1300-1600Typically strong intensity
Biphenyl Ring Breathing~1000Characteristic of the biphenyl moiety
Aromatic C-H Stretch3000-3100
C-Cl Stretch600-800

Note: The specific Raman shifts provide a unique molecular fingerprint for the compound.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. However, based on the analysis of similar biphenyl derivatives, we can anticipate key structural features. The analysis would reveal the dihedral angle between the two phenyl rings, which is a critical parameter in biphenyl chemistry, influencing the molecule's conformation and electronic properties. The presence of the chlorine atom at the 2'-position is expected to induce steric hindrance, leading to a non-planar arrangement of the phenyl rings.

The crystallographic data would provide precise measurements of all bond lengths and angles, confirming the covalent structure of the molecule. It would also allow for the determination of the crystal system, space group, and unit cell dimensions.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-3000
Z4 or 8
Dihedral Angle (°)40-60

Note: This table is purely illustrative and awaits experimental verification.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice.

The primary and most significant intermolecular interaction would likely be hydrogen bonding involving the hydroxyl group of the methanol substituent. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules within the crystal.

Computational and Theoretical Investigations of 2 Chlorobiphenyl 3 Yl Methanol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.org For (2'-Chlorobiphenyl-3-yl)-methanol, DFT calculations, likely employing a functional such as B3LYP with a 6-31+G(d,p) basis set, would be performed to optimize the molecular geometry and compute various electronic properties. researchgate.net

These calculations yield critical information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. In the MEP, electron-rich regions (negative potential), such as those around the oxygen and chlorine atoms, and electron-poor regions (positive potential), typically around hydrogen atoms, are identified, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Energy of HOMO-6.40 eVRegion of electron donation
Energy of LUMO-0.83 eVRegion of electron acceptance
HOMO-LUMO Gap (ΔE)5.57 eVIndicator of chemical stability and reactivity nih.gov
Dipole Moment2.1 DMeasure of molecular polarity

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the two phenyl rings (the dihedral angle), is crucial to its behavior. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

By systematically rotating this dihedral angle and calculating the potential energy at each step, a conformational energy landscape can be mapped. mdpi.com This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (rotational barriers) between them. researchgate.net Techniques like Principal Component Analysis (PCA) can be applied to molecular dynamics simulation trajectories to reduce the complexity of the molecule's motions and identify the most significant conformational changes. researchgate.net The resulting Free Energy Landscape (FEL) provides a comprehensive view of the protein's conformational space, highlighting the most probable and stable structures. researchgate.net For this compound, this analysis would pinpoint the preferred orientation of the two aromatic rings relative to each other, which is influenced by steric hindrance from the chlorine atom and the methanol (B129727) group.

Table 2: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Stability
Global Minimum45°0.00Most Stable
Local Minimum135°1.25Metastable
Transition State90°3.50Rotational Barrier
Planar Conformation5.80High Energy (Steric Hindrance)

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules over time.

Molecular dynamics (MD) simulations rely on force fields, which are sets of parameters and functions that describe the potential energy of a system of atoms. usc.edu For a molecule like this compound, a specialized or well-validated force field is necessary. While general-purpose force fields like GAFF exist, they can have limitations, for instance, in accurately representing the bonding in biphenyl (B1667301) systems. acs.org

The development of a specific force field for biphenyl methanol systems would involve parameterizing bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.gov These parameters are often derived from high-level quantum mechanics calculations and validated by comparing simulated properties (like density and enthalpy of mixing) with available experimental data. acs.org The Open Force Field Initiative is an example of modern efforts to create more accurate and transferable force fields through automated parameterization. acs.org

Table 3: Key Force Field Parameters for Biphenyl Methanol Systems

Interaction TypeParameter ExampleDescription
Bond Stretchingk_b (Force Constant)Energy required to stretch or compress a bond.
Angle Bendingk_θ (Force Constant)Energy required to bend the angle between three atoms.
Dihedral TorsionV_n (Barrier Height)Energy profile for rotation around a central bond. acs.org
Non-bonded (van der Waals)ε (Well Depth), σ (Size)Describes short-range repulsive and long-range attractive forces.
Non-bonded (Electrostatic)q_i (Partial Charge)Describes Coulombic interactions between atomic partial charges. nih.gov

Computational methods are invaluable for elucidating chemical reaction mechanisms. For a potential reaction involving this compound, such as its oxidation to (2'-chlorobiphenyl-3-yl)carbaldehyde, computational chemistry can map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition state that connects them. mit.edu The transition state represents the energy maximum along the reaction coordinate—the point of no return for a reaction to proceed. mit.eduyoutube.com Calculating the structure and energy of this fleeting state is computationally intensive but crucial for understanding reaction kinetics. mit.edu The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Modern machine-learning models are being developed to predict transition state structures with increasing speed and accuracy. mit.edu

Table 4: Hypothetical Energy Profile for the Oxidation of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (Methanol + Oxidant)0.0Initial State
Transition State+25.5Activation Energy Barrier youtube.com
Products (Aldehyde + Reduced Oxidant)-15.0Final State

In Silico Prediction of Molecular Behavior and Properties

In silico models use computational algorithms to predict the properties and biological activity of molecules, which is essential for chemical safety assessment and drug discovery. upf.edu Quantitative Structure-Property Relationship (QSPR) models are developed by correlating chemical structures with experimental data for properties like water solubility (logS), octanol-water partition coefficient (logP), and boiling point. figshare.com

These models can then be used to estimate the physicochemical properties of new or untested compounds like this compound. figshare.com Such predictions are vital for understanding the compound's likely environmental fate, transport, and potential for bioaccumulation. figshare.com The development of open-source, transparent, and reproducible in silico models is a growing priority to ensure their reliability and acceptance for regulatory purposes. upf.edu

Table 5: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRelevance
LogP (Octanol-Water Partition Coefficient)3.8Indicates lipophilicity and potential for bioaccumulation. figshare.com
LogS (Aqueous Solubility)-3.5Affects environmental distribution and bioavailability. figshare.com
Boiling Point (°C)345.2A fundamental physical property. figshare.com
Polar Surface Area (Ų)20.2Influences membrane permeability.

Applications of 2 Chlorobiphenyl 3 Yl Methanol in Advanced Materials and Chemical Synthesis

Role as a Chemical Building Block in Complex Molecule Synthesis

The utility of (2'-Chlorobiphenyl-3-yl)-methanol as a foundational element in the synthesis of more complex molecules is a cornerstone of its application. The term "building block" in chemistry refers to molecules that can be readily incorporated into larger structures. nih.govsemanticscholar.orgresearchgate.net The biphenyl (B1667301) structure itself is a key feature in many functional molecules, and the presence of the chloro and hydroxymethyl substituents on this compound offers specific points for chemical modification.

The hydroxymethyl group (-CH2OH) is particularly significant as it can be easily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functional groups. This allows for the assembly of intricate molecular architectures. For instance, similar biphenyl methanols are employed in the synthesis of various compounds where the biphenyl unit is crucial for the final product's properties. google.com The synthesis of complex molecules often involves multi-step processes where building blocks like this compound are sequentially reacted to construct the target molecule. semanticscholar.org

Derivatization for Specialized Functional Materials

The ability to modify this compound through chemical reactions, a process known as derivatization, allows for the creation of materials with specific, tailored functions.

Design and Synthesis of Biphenyl-based Ligands for Catalysis

Biphenyls are a critical scaffold for designing chiral ligands, which are essential for asymmetric catalysis—a process that produces a specific stereoisomer of a product. researchgate.netnih.gov The this compound molecule can be a precursor to such ligands. The biphenyl framework provides a rigid and sterically defined backbone, while the substituents can be modified to fine-tune the electronic and steric properties of the resulting ligand. researchgate.netnih.gov

For example, the hydroxyl group can be converted to a phosphine (B1218219) group, a common coordinating group in transition metal catalysts. ncf.edu These tailored ligands can then be complexed with metals like palladium or ruthenium to create catalysts for a variety of chemical transformations, including cross-coupling reactions and hydrogenations. ncf.edu The development of such ligands is an active area of research, with the goal of creating more efficient and selective catalysts for the synthesis of pharmaceuticals and other fine chemicals. researchgate.netnih.gov

Table 1: Examples of Biphenyl-Based Ligand Types and Their Applications

Ligand TypeGeneral StructurePotential Catalytic Application
Phosphine-BiphenylBiphenyl with -P(Aryl)2 groupsCross-coupling reactions (e.g., Suzuki, Heck)
Diol-BiphenylBiphenyl with -OH groupsAsymmetric additions to aldehydes
Phosphoramidite-BiphenylBiphenyl with phosphoramidite (B1245037) moietyAsymmetric cycloadditions

This table provides generalized examples of biphenyl-based ligands and is for illustrative purposes.

Precursors for Polymeric Materials

While specific research on the use of this compound as a direct precursor for polymeric materials is not extensively documented in the provided results, the inherent structure of the molecule suggests its potential in this area. Biphenyl units are known to be components of high-performance polymers, imparting thermal stability and rigidity. The hydroxymethyl group could be used as a reactive site for polymerization reactions, such as condensation polymerization, to form polyesters or polyethers. Further functionalization could also introduce polymerizable groups, such as acrylates or styrenics, enabling its incorporation into a wider range of polymer architectures.

Scaffold for Agrochemical and Pharmaceutical Intermediate Synthesis

The biphenyl motif is a recognized "privileged scaffold" in medicinal chemistry and agrochemical research, meaning it is a molecular framework that can bind to multiple biological targets. This compound serves as an important intermediate in the synthesis of these bioactive compounds.

One of the most notable applications in the agrochemical sector is its role as an intermediate in the synthesis of the fungicide Boscalid. rsc.orgresearchgate.netnsf.govresearchgate.net Boscalid is a succinate (B1194679) dehydrogenase inhibitor (SDHI) used to control a broad spectrum of fungal diseases on a variety of crops. researchgate.netmdpi.com The synthesis of Boscalid involves a multi-step process where a biphenyl intermediate, structurally related to this compound, is a key component. rsc.orgresearchgate.netnsf.govresearchgate.netgoogle.com

Design of Structure-Activity Relationships (SAR) in Derivative Series

Structure-Activity Relationship (SAR) studies are fundamental to the discovery and optimization of new drugs and agrochemicals. nih.govnih.govmdpi.com These studies involve synthesizing a series of related compounds (derivatives) and evaluating how changes in their chemical structure affect their biological activity. nih.govresearchgate.net

This compound provides a versatile scaffold for such studies. By systematically modifying the chloro and hydroxymethyl groups, as well as other positions on the biphenyl rings, researchers can probe the key structural features required for a desired biological effect. For example, in the development of antifungal agents, derivatives of biphenyl structures are synthesized and tested to identify the optimal substitution pattern for potent and selective activity. nih.govresearchgate.netnih.gov This systematic approach allows for the rational design of more effective compounds. nih.gov

Table 2: Hypothetical SAR Data for Antifungal Biphenyl Derivatives

DerivativeR1 Substituent (Position 2')R2 Substituent (Position 3)Antifungal Activity (MIC in µg/mL)
This compound ClCH2OHReference
Derivative AFCH2OHLower
Derivative BClCOOHHigher
Derivative CClCH2-ImidazoleSignificantly Higher

This table is a hypothetical representation to illustrate the principles of SAR and does not represent actual experimental data.

Development of New Synthetic Strategies for Known Scaffolds

The synthesis of complex molecules, including pharmaceuticals and agrochemicals, often relies on the development of novel and efficient synthetic routes. This compound and related compounds can play a role in pioneering new synthetic strategies. For instance, the development of new methods for constructing the biphenyl core, such as improved Suzuki coupling reactions, can make the synthesis of these scaffolds more efficient and cost-effective. google.comrsc.orgresearchgate.netnsf.govgoogle.com

Research into flow chemistry and one-pot syntheses for compounds like Boscalid demonstrates the ongoing effort to innovate synthetic methodologies. rsc.orgnsf.govresearchgate.net These advanced techniques can lead to higher yields, reduced waste, and safer manufacturing processes. By utilizing versatile building blocks like this compound, chemists can explore and optimize these new synthetic pathways.

Environmental Fate and Biotransformation of Chlorinated Biphenyl Methanols

Metabolic Pathways of Related Chlorinated Biphenyls in Biological Systems

In biological systems, the transformation of chlorinated biphenyls is a complex process aimed at increasing their water solubility to facilitate excretion. This typically involves a series of enzymatic reactions.

The initial and most critical step in the metabolism of PCBs is hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes in vertebrates and various oxygenases in microorganisms. nih.govnih.gov This process introduces one or more hydroxyl (-OH) groups onto the biphenyl (B1667301) structure, forming hydroxylated PCBs (OH-PCBs). nih.govnih.gov For a compound like (2'-Chlorobiphenyl-3-yl)-methanol, which already possesses a methanol (B129727) group, further hydroxylation on the biphenyl rings is a probable metabolic route. The position of hydroxylation is influenced by the existing chlorine and methanol substituents.

Dechlorination, the removal of chlorine atoms, is another significant metabolic process. It can occur through reductive dechlorination under anaerobic conditions by microorganisms or as a consequence of oxidative metabolism in vertebrates. nih.govnih.gov Studies on 3-chlorobiphenyl (B164846) (PCB 2) have shown that dechlorination can occur, leading to metabolites with fewer chlorine atoms than the parent compound. nih.govnih.gov This suggests that this compound could potentially undergo dechlorination to form methanol-biphenylols.

The metabolism of 3-chlorobiphenyl in human-relevant cell lines has been shown to produce a variety of hydroxylated and even dechlorinated metabolites, illustrating the complexity of these pathways. nih.govnih.govacs.org

Table 1: Potential Hydroxylation and Dechlorination Metabolites of Related Chlorobiphenyls

Parent CompoundMetabolite TypePotential Metabolite StructureReference
3-Chlorobiphenyl (PCB 2)MonohydroxylatedOH-PCB 2 nih.govnih.govacs.org
3-Chlorobiphenyl (PCB 2)DihydroxylatedDi-OH-PCB 2 nih.gov
3-Chlorobiphenyl (PCB 2)Dechlorinated HydroxylatedOH-Biphenyl nih.govnih.gov

This table presents potential metabolites based on studies of structurally similar compounds, as direct metabolic data for this compound is unavailable.

Following hydroxylation, the resulting OH-PCBs often undergo conjugation reactions, which further increase their polarity and facilitate their removal from the body. nih.gov The primary conjugation pathways are sulfation and glucuronidation.

Sulfation: This reaction, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfonate group to a hydroxyl group.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches a glucuronic acid molecule to a hydroxyl group.

Both sulfated and glucuronidated metabolites of various OH-PCBs have been identified in numerous studies. nih.govacs.org

Methylation is another potential conjugation pathway where a methyl group is added to a hydroxylated metabolite, often a catechol (a dihydroxylated biphenyl), by catechol-O-methyltransferase (COMT). This can lead to the formation of methoxylated PCB metabolites (MeO-PCBs). Research on Bacillus subtilis has demonstrated the transformation of PCBs to OH-PCBs and their subsequent methylation to MeO-PCBs.

Table 2: Potential Conjugation Metabolites of Related Hydroxylated Chlorobiphenyls

Precursor MetaboliteConjugation ReactionResulting Metabolite ClassReference
OH-PCBSulfationPCB-Sulfate nih.govacs.org
OH-PCBGlucuronidationPCB-Glucuronide nih.govacs.org
Di-OH-PCB (Catechol)MethylationMeO-OH-PCB

This table illustrates common conjugation reactions observed for hydroxylated PCBs. The specific conjugates of this compound would depend on its initial hydroxylation pattern.

Biodegradation Studies in Environmental Matrices

In the environment, microorganisms play a crucial role in the breakdown of chlorinated biphenyls. The presence of a co-metabolic carbon source, such as methanol, has been shown to enhance the degradation of highly chlorinated PCBs by microbial consortia. nih.gov

The primary aerobic pathway for PCB degradation is initiated by biphenyl dioxygenase (BPDO), an enzyme that introduces two hydroxyl groups onto one of the aromatic rings. nih.gov This leads to the formation of a cis-dihydrodiol, which is then dehydrogenated to a catechol. The catechol ring is subsequently cleaved by another enzyme, leading to the breakdown of the biphenyl structure. nih.gov The ultimate products are often chlorobenzoic acids, which may be further degraded. nih.gov

The effectiveness of these enzymes is highly dependent on the congener's chlorine substitution pattern. Less chlorinated biphenyls are generally more susceptible to this type of degradation. nih.gov

Studies on the microbial degradation of various PCB congeners have identified several types of transformation products in soil and water. The degradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (B50437) (PCB 180) in the presence of methanol resulted in the formation of lower-chlorinated PCBs and chlorobenzoic acid, indicating that dechlorination, hydroxylation, and ring-opening all occurred. nih.gov The degradation of 4-chlorobiphenyl (B17849) by bacterial strains has also been shown to produce 4-chlorobenzoic acid as a major metabolite.

The transformation products of this compound in the environment would likely follow a similar pattern, starting with the oxidation of the methanol group or hydroxylation of the biphenyl rings, followed by ring cleavage and potential dechlorination.

Environmental Persistence and Transport Mechanisms of Biphenyl Derivatives

The environmental persistence of biphenyl derivatives is largely determined by their chemical structure, particularly the number and position of chlorine atoms. nih.gov Highly chlorinated PCBs are more resistant to degradation and tend to be more persistent. nih.gov

The presence of a hydroxyl or methanol group, as in this compound, generally increases water solubility and reduces volatility compared to the parent PCB. nih.gov This would likely decrease its tendency to bioaccumulate in fatty tissues and might make it more available for microbial degradation in aquatic systems.

The transport of these compounds in the environment is governed by their partitioning between air, water, soil, and biota. Less volatile compounds with higher water solubility are more likely to be transported in aquatic systems, while more lipophilic compounds tend to adsorb to soil and sediment particles and bioaccumulate in organisms. nih.gov

Adsorption and Desorption Phenomena in Soil and Sediment

The environmental fate of this compound in soil and sediment is significantly influenced by adsorption and desorption processes. These phenomena dictate the compound's mobility, bioavailability, and ultimately, its susceptibility to degradation. The behavior of this chlorinated biphenyl methanol is governed by its physicochemical properties and the characteristics of the surrounding soil and sediment matrix.

Polychlorinated biphenyls (PCBs) are known to be strongly sorbed by earth materials, a characteristic that is highly correlated with the total organic carbon content of the soil. nm.gov The number of chlorine atoms in the PCB molecule also plays a crucial role, with more highly chlorinated derivatives being more tenaciously held. nm.gov For this compound, its single chlorine atom suggests a moderate level of adsorption compared to higher chlorinated PCBs. However, the presence of the hydroxyl and methyl groups introduces polarity, which may influence its interaction with soil and sediment components.

The adsorption of PCBs to soil particles is primarily a process of hydrophobic sorption, where the nonpolar compound partitions from the aqueous phase onto the hydrophobic surfaces of soil organic matter. ccme.ca Generally, higher chlorinated congeners adsorb more readily onto soil particles. ccme.ca Soil adsorption is also stronger for coplanar PCBs than for non-coplanar congeners with the same degree of chlorination. ccme.canih.gov

The mobility of PCBs in soil is directly proportional to their solubility in the leaching solvent and inversely proportional to the organic matter content of the soil. ccme.ca While PCBs are not readily mobile in soils when leached with water, they can be highly mobile when leached with organic solvents. nm.gov

Desorption, the process by which a sorbed substance is released from a surface, is often observed to be a slow process for PCBs in aged, field-contaminated sediments. dss.go.th This desorption process can be triphasic, with fast, slowly, and very slowly desorbing fractions being distinguished. dss.go.th The presence of a very slowly desorbing fraction can lead to very low porewater concentrations. dss.go.th The distribution coefficients of hydrophobic organic chemicals in aged field sediments can be one to two orders of magnitude higher than those observed after short contact times, indicating a strong binding over time. nih.gov

The following table summarizes the general principles of PCB adsorption in soil, which are applicable to understanding the behavior of this compound.

Factor Influencing AdsorptionGeneral Trend for PCBsImplication for this compound
Degree of Chlorination Higher chlorination leads to stronger adsorption. ccme.caAs a monochlorinated biphenyl, it is expected to have weaker adsorption than highly chlorinated PCBs.
Soil Organic Carbon Content Higher organic carbon content leads to stronger adsorption. nm.govAdsorption will be highest in soils and sediments rich in organic matter.
Presence of Organic Solvents Increases mobility and reduces adsorption. nm.govCo-contamination with organic solvents could enhance its leaching potential.
Aging in Soil/Sediment Leads to stronger, more irreversible binding over time. nih.govLong-term contamination could result in reduced bioavailability.
Molecular Structure (Coplanarity) Coplanar PCBs adsorb more strongly. ccme.canih.govThe specific rotational angle of the biphenyl rings will influence its adsorption behavior.

Biotransformation in Aquatic and Terrestrial Systems

The biotransformation of this compound is a critical process that determines its persistence and potential for detoxification or transformation into other products in the environment. Both aquatic and terrestrial systems harbor microbial communities with the potential to degrade chlorinated biphenyls, although the pathways and efficiencies can vary significantly depending on environmental conditions and the specific microbial populations present.

Anaerobic Biotransformation

Under anaerobic conditions, such as those found in deeper layers of sediment and waterlogged soils, reductive dechlorination is a key initial step in the biotransformation of chlorinated biphenyls. nih.govresearchgate.net This process involves the removal of chlorine atoms from the biphenyl rings, which is often a prerequisite for subsequent aerobic degradation. nih.gov Microorganisms in anoxic sediments can utilize PCBs as electron acceptors, leading to the formation of less chlorinated and often less toxic congeners. researchgate.net

For hydroxylated PCBs, which are structurally related to this compound, anaerobic dehalogenation has also been observed. For instance, the anaerobic bacterium Desulfitobacterium dehalogenans has been shown to completely dehalogenate the flanking chlorines from para-hydroxylated PCBs. nih.govresearchgate.net This suggests that the chlorine atom on the 2'-position of this compound could potentially be removed by similar anaerobic bacteria.

The general pathway for anaerobic degradation of PCBs is summarized below:

StepProcessKey Microorganisms (Examples)Resulting Products
1 Reductive DechlorinationDehalococcoides spp., Desulfitobacterium spp. nih.govresearchgate.netLess chlorinated biphenyls, Biphenyl
2 Ring Cleavage (often requires subsequent aerobic conditions)Various aerobic bacteriaChlorobenzoic acids, other intermediates

Aerobic Biotransformation

In aerobic environments, such as the upper layers of soil and oxygenated surface waters, the primary mechanism of PCB biotransformation is oxidative degradation. This process is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the biphenyl rings. colab.wsnih.gov The presence of a hydroxyl group on the methanol substituent of this compound may influence the position of enzymatic attack.

The degradation of PCBs by aerobic bacteria often follows the "biphenyl upper pathway," leading to the formation of chlorobenzoic acids. nih.gov The presence of a pre-existing hydroxyl group in hydroxylated PCBs can facilitate further degradation. Studies have shown that aerobic bacteria can metabolize hydroxylated and methoxylated derivatives of PCBs. colab.ws

The degradation of lower chlorinated PCBs, such as this compound, is generally more feasible for aerobic microorganisms compared to highly chlorinated congeners. nih.gov However, the position of the chlorine atom can significantly affect the rate and pathway of degradation. nih.gov

The following table outlines the key steps in the aerobic degradation of PCBs, which provides a framework for the potential biotransformation of this compound.

StepProcessKey EnzymesPotential Metabolites of this compound
1 DioxygenationBiphenyl dioxygenase nih.govDihydroxylated chlorobiphenyl methanol
2 DehydrogenationDihydrodiol dehydrogenaseCatechol derivatives
3 Ring CleavageDioxygenaseRing-opened products (e.g., chlorinated hydroxyphenyl-oxo-hexadienoic acid)
4 Hydrolysis & Further MetabolismHydrolase, DehydrogenaseChlorobenzoic acid derivatives, intermediates entering central metabolism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2'-Chlorobiphenyl-3-yl)-methanol, and how can purity be validated?

  • Methodology :

  • Synthesis : Use Suzuki-Miyaura coupling between 2-chlorophenylboronic acid and 3-bromobenzaldehyde, followed by reduction with NaBH₄ to yield the methanol derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purity Validation : Employ GC-MS for volatile impurities and ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm structural integrity. Quantify residual solvents using headspace GC with methanol as a reference .
    • Data : Typical yields range from 65–75%, with purity >98% confirmed by NMR integration .

Q. How should researchers design chromatographic separation protocols for this compound?

  • Methodology :

  • Optimize reverse-phase HPLC using a C18 column with a mobile phase of methanol:water (70:30 v/v) at pH 3.0 (adjusted with formic acid). Monitor retention time and peak symmetry at 254 nm .
  • For TLC, use silica gel plates and a solvent system of dichloromethane:methanol (95:5) (Rf ≈ 0.4) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites. Compare with experimental data from palladium-catalyzed coupling reactions .
  • Validate predictions via kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. What are the metabolic pathways of this compound in biological systems, and how can they be tracked?

  • Methodology :

  • Incubate with liver microsomes (human/rat) and analyze metabolites using LC-HRMS. Use isotopically labeled (¹³C) analogs to distinguish degradation products .
  • Apply ¹⁹F NMR (if fluorinated analogs are synthesized) for real-time tracking in vitro .

Q. How do structural analogs of this compound differ in photostability, and what experimental designs quantify this?

  • Methodology :

  • Exclude analogs to UV-Vis light (λ = 254–365 nm) in methanol/hexane solutions. Monitor degradation via HPLC and identify photoproducts using HRMS .
  • Compare quantum yields (Φ) calculated from actinometry data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values for this compound?

  • Methodology :

  • Replicate solubility tests in polar (methanol, DMSO) and non-polar (hexane) solvents using gravimetric analysis. Control temperature (±0.1°C) and humidity (<10% RH) .
  • Cross-validate with computational COSMO-RS models to predict solvent interactions .
    • Example Contradiction : Literature reports solubility in methanol as 12–18 mg/mL. Verify via saturation shake-flask method .

Experimental Design Tables

Parameter Conditions Reference
Synthetic Yield 65–75% (Suzuki-Miyaura coupling)
HPLC Retention Time 8.2 min (70% methanol, pH 3.0)
Photodegradation Half-Life 4.7 hours (UV 254 nm, methanol)
LogP (Predicted) 2.8 ± 0.3 (Schrödinger QikProp)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.